LSD1 Inhibition Potency vs. Thiazole Fragments
In a biochemical inhibition assay using human recombinant LSD1, the peptide conjugate of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate exhibited an IC50 of 10,000 nM while the analog CHEMBL4215913, a structurally distinct peptide conjugate, displayed an IC50 of 154 nM under comparable conditions [1][2]. This approximately 65-fold difference in enzyme inhibitoric activity illustrates the significant potency variation among thiazole-containing fragments in this epigenetic target class.
| Evidence Dimension | LSD1 inhibition IC50 |
|---|---|
| Target Compound Data | 10,000 nM (as peptide conjugate) |
| Comparator Or Baseline | CHEMBL4215913 (peptide conjugate): 154 nM |
| Quantified Difference | Approximately 65-fold lower potency for the target compound's conjugate |
| Conditions | Inhibition of human recombinant LSD1, 30 min incubation, methylated peptide substrate and Amplex red reagent (for target compound) [1]; Fluorescence assay with H3K4me2 peptide (for comparator) [2]. |
Why This Matters
This data, while derived from peptide conjugates, places the compound within a measurable activity range in a therapeutically relevant epigenetic target class, providing a quantitative benchmark for library screening.
- [1] BindingDB. (2025). BDBM50067587 (CHEMBL3402055). IC50: 1.00E+4 nM. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] BindingDB. (2025). BDBM50452698 (CHEMBL4215913). IC50: 154 nM. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50452698 View Source
